Vasorelaxant Potency in Rabbit Aorta: Equivalence to Bepridil, Divergence from Verapamil and Diltiazem
In isolated rabbit aortic ring preparations, Dopropidil inhibited potassium chloride (K⁺)-induced contractions with a mean effective concentration (EC50) of 1.3 ± 0.2 μM [1]. This potency is equivalent to that reported for bepridil under identical experimental conditions. By contrast, Dopropidil is documented to be less potent than verapamil, nifedipine, and diltiazem in achieving vasorelaxation in similar depolarized vascular smooth muscle models [2].
| Evidence Dimension | Inhibition of K⁺-induced contraction |
|---|---|
| Target Compound Data | 1.3 ± 0.2 μM (EC50) |
| Comparator Or Baseline | Bepridil: equivalent potency; Verapamil, Nifedipine, Diltiazem: higher potency |
| Quantified Difference | Equipotent to bepridil; less potent than verapamil, nifedipine, and diltiazem |
| Conditions | Isolated rabbit aortic rings depolarized by potassium chloride |
Why This Matters
This quantitative benchmark allows researchers to select Dopropidil when a vasorelaxant profile comparable to bepridil but distinct from dihydropyridines (e.g., nifedipine) or benzothiazepines (diltiazem) is required.
- [1] 戚蓓菌. 钙拮抗剂 Dopropidil. 中国药学杂志. 1991. 摘要: 在离体兔主动脉环标本上本品拮抗K+引起的收缩的浓度是1.3±0.2μM,与苄普地尔(bepridil)等效. View Source
- [2] NCATS Inxight Drugs. Dopropidil. National Center for Advancing Translational Sciences (NCATS). View Source
